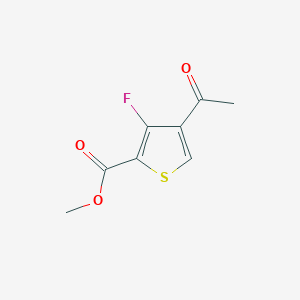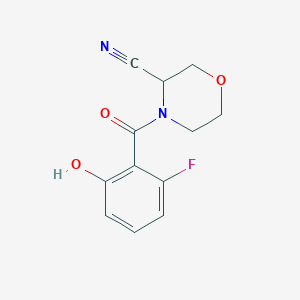![molecular formula C16H16N4O3S B2502865 5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1040646-61-4](/img/structure/B2502865.png)
5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic molecule that is part of a broader class of compounds with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related heterocyclic compounds have been synthesized and characterized, suggesting a rich area of research for novel therapeutic agents and materials with unique properties.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions, as seen in the preparation of novel pyrazolo[1,5-a]pyrimidin-3-carboxamides, which were synthesized from starting compounds through cyclocondensation, hydrolysis, and amidation . Similarly, derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones were synthesized using heteropolyacids as catalysts, demonstrating the utility of these acids in promoting high-yield reactions . These methods may be relevant for the synthesis of the compound , indicating that a combination of cyclocondensation and catalysis could be employed.
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the structure of synthesized compounds. For instance, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies . The molecular geometry and electronic structures of these compounds are often optimized and calculated using computational methods such as density functional theory (DFT), which provides insights into the geometric parameters and vibrational wavenumbers . These techniques would likely be applicable in analyzing the molecular structure of 5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be complex, with the potential for various chemical reactions. For example, the reaction of 2-phenyl derivatives with specific reagents led to the formation of a linear pyrano-oxadiazolopyrimidinedione . The synthesis of thiazolo[3,2-a]pyrimidine derivatives from thiouracil and acetylenes indicates that heterocyclic compounds can undergo reactions with multiple reagents to yield diverse structures . These findings suggest that the compound may also participate in a range of chemical reactions, which could be explored for the development of new materials or drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often characterized by spectroscopic methods such as FT-IR, NMR, and UV-Vis, as well as by thermal analysis . These methods provide information on the stability and functional groups present in the molecules. Theoretical calculations, including the analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), can predict the reactivity and interaction of molecules with other substances . Non-linear optical (NLO) properties are also of interest, as they can indicate potential applications in materials science . The compound 5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one would likely exhibit unique physical and chemical properties that could be elucidated using these methods.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidines Synthesis and Antimicrobial Activity : A study by Abdel-Gawad et al. (2003) in "Heteroatom Chemistry" focused on the synthesis of pyrazolo[3,4-d]pyrimidines, which showed significant in vitro antimicrobial activity, suggesting their potential as antibacterial and antifungal agents (Abdel-Gawad et al., 2003).
Antibacterial and Antifungal Properties of Benzothiazole Pyrimidine Derivatives : Maddila et al. (2016) in the "Arabian Journal of Chemistry" synthesized a series of novel benzothiazole pyrimidine derivatives. These compounds exhibited excellent in vitro antibacterial and antifungal activity, surpassing standard drugs in some cases (Maddila et al., 2016).
Antiproliferative Activity
- Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives : Nagaraju et al. (2020) in "Letters in Organic Chemistry" explored the antiproliferative activity of thiazole/benzothiazole fused pyranopyrimidine derivatives against various cancer cell lines. Some compounds demonstrated selective cytotoxicity to cancer cells compared to normal cells (Nagaraju et al., 2020).
Insecticidal and Antimicrobial Potential
- Pyrimidine Linked Pyrazole Heterocyclics : A study by Deohate and Palaspagar (2020) in the "Indian Journal of Chemistry -Section B" synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for insecticidal and antimicrobial potential. The synthesized compounds showed promising results in these applications (Deohate & Palaspagar, 2020).
Anticancer and Anti-Lipoxygenase Agents
- Novel Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) in "Bioorganic Chemistry" synthesized a novel series of pyrazolopyrimidines derivatives. These compounds were evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential as therapeutic agents (Rahmouni et al., 2016).
Crystal Structure Analysis
- Crystal Structure of Pyrazole Derivatives : The work of Kumara et al. (2017) in "Acta Crystallographica Section A" focused on the synthesis and crystal structure analysis of new pyrazole derivatives. Such studies are crucial for understanding the molecular geometry and potential applications of these compounds (Kumara et al., 2017).
Antiviral Properties
- Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) : A study by Munier-Lehmann et al. (2015) in "Journal of Medicinal Chemistry" explored the antiviral properties of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines. These compounds showed notable antiviral properties, functioning as inhibitors of the cellular dihydroorotate dehydrogenase (Munier-Lehmann et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-benzyl-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-16-14-8-18-20(13-6-7-24(22,23)10-13)15(14)17-11-19(16)9-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYKWQHFBAGRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

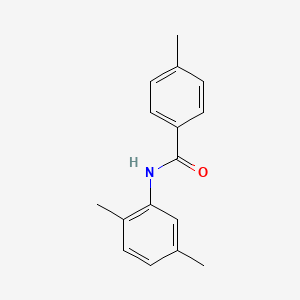
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)
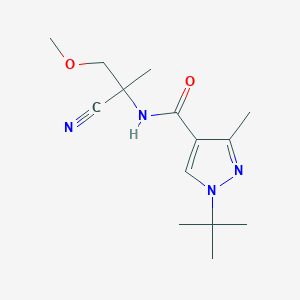
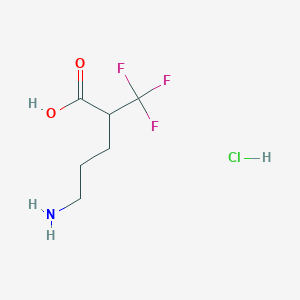
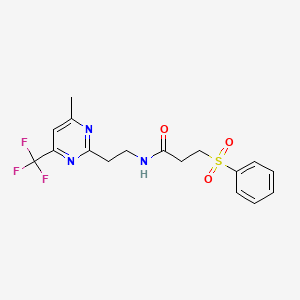


![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)
![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)
